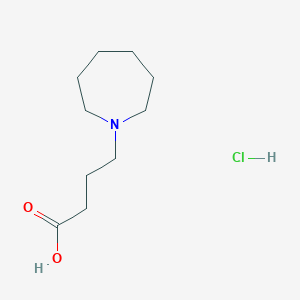

4-(1-Azepanyl)butanoic acid hydrochloride

Description

4-(1-Azepanyl)butanoic acid hydrochloride is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring linked to a butanoic acid moiety via a methylene chain. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

4-(azepan-1-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c12-10(13)6-5-9-11-7-3-1-2-4-8-11;/h1-9H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDBBYNOTFNKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(1-Azepanyl)butanoic acid hydrochloride typically involves the reaction of 4-bromobutanoic acid with azepane in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(1-Azepanyl)butanoic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the azepane ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(1-Azepanyl)butanoic acid hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 4-(1-Azepanyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. These interactions can modulate various cellular pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The compound is differentiated from analogs by its azepane ring (7-membered), which contrasts with smaller rings like piperidine (6-membered, ) or pyridazine (6-membered aromatic heterocycle, ). Substituents on the nitrogen or aromatic rings significantly influence physicochemical and biological properties. For example:

- 4-(Piperidin-4-yl)butanoic Acid Hydrochloride (): A 6-membered piperidine ring, which confers rigidity compared to the flexible azepane.

- Pyridazine Derivatives (): Aromatic rings with electron-withdrawing groups (e.g., fluorine, chlorine) enhance stability and reactivity.

- 4-(Dimethylamino)butanoic Acid Hydrochloride (): A tertiary amine group instead of a cyclic amine, altering solubility and steric effects.

Physicochemical Properties

Key Observations :

- Melting Points : Pyridazine derivatives (e.g., 3d, 245–247°C) exhibit higher melting points than piperidine-based compounds (113–117°C), likely due to stronger intermolecular interactions from aromatic systems .

- Solubility: Hydrochloride salts generally improve water solubility. Piperidine derivatives () are explicitly noted as water-soluble, whereas azepane-based compounds may require further characterization .

Tables and Figures :

- Table 1 : Comparative physicochemical properties of selected compounds.

- Figure 1 : Structural comparison of azepane, piperidine, and pyridazine derivatives.

Biological Activity

4-(1-Azepanyl)butanoic acid hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an amino acid derivative. Its molecular formula is C10H18ClN and it has a molecular weight of 201.72 g/mol. The compound features a butanoic acid moiety linked to a 1-azepanamine structure, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H18ClN |

| Molecular Weight | 201.72 g/mol |

| CAS Number | 54436-99-6 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the GABAergic system. It acts as a GABA receptor agonist, which can lead to various physiological effects, including anxiolytic and sedative properties.

Key Mechanisms:

- GABA Receptor Modulation: The compound enhances GABAergic transmission, leading to increased inhibitory neurotransmission in the central nervous system (CNS).

- Neuroprotective Effects: By modulating GABA receptors, it may protect neurons from excitotoxicity and oxidative stress.

Biological Activity and Case Studies

Research indicates that this compound exhibits several biological activities:

-

Anxiolytic Effects:

- In animal models, administration of the compound resulted in reduced anxiety-like behavior in elevated plus-maze tests.

- A study demonstrated that doses of 10-30 mg/kg significantly decreased the time spent in the open arms of the maze, indicating anxiolytic properties.

-

Sedative Effects:

- The compound has shown sedative effects in rodent sleep studies, where it increased total sleep time and decreased sleep latency.

- A dose-dependent response was observed, with higher doses leading to more pronounced sedative effects.

-

Neuroprotective Properties:

- In vitro studies using neuronal cell lines exposed to glutamate toxicity showed that treatment with this compound significantly reduced cell death.

- Mechanistically, this effect is linked to the compound's ability to enhance GABAergic signaling, thus mitigating excitotoxic damage.

Research Findings Summary

A summary of key findings from various studies is presented below:

| Study | Findings |

|---|---|

| Animal Model Study | Anxiolytic effects at doses of 10-30 mg/kg |

| Sleep Study | Increased total sleep time; decreased sleep latency |

| Neuroprotection Study | Reduced neuronal cell death under glutamate-induced toxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.